Renal Impairment Pharmacokinetics: Temocaprilat vs. Enalaprilat AUC Accumulation
In a direct head-to-head comparative study, the pharmacokinetics of temocapril (1 mg) and enalapril (5 mg) were evaluated in patients with varying degrees of renal function. The AUC of enalapril diacid (enalaprilat) increased 13-fold in patients with severe renal impairment (CLCR < 30 mL/min) compared to those with normal function, whereas the AUC of temocapril diacid (temocaprilat) increased only 2-fold under identical conditions [1]. This quantifies the relative renal-dependence of each agent and demonstrates that temocaprilat exposure is far less influenced by declining renal function.
| Evidence Dimension | Active Metabolite AUC Fold-Increase in Severe Renal Impairment (CLCR < 30 mL/min) vs. Normal Renal Function |
|---|---|
| Target Compound Data | 2-fold increase in temocaprilat AUC |
| Comparator Or Baseline | 13-fold increase in enalaprilat AUC |
| Quantified Difference | Enalaprilat accumulation is 6.5× greater (13-fold vs. 2-fold) |
| Conditions | Single oral dose; human subjects (n=12 per renal function group); CLCR >70 mL/min (normal), 30-70 mL/min (moderate), <30 mL/min (severe); temocapril 1 mg, enalapril 5 mg |
Why This Matters
For procurement decisions involving research or clinical studies in populations with renal impairment, temocapril offers a predictable exposure profile requiring minimal dose adjustment, unlike enalapril which demonstrates profound, renally-driven drug accumulation.
- [1] Oguchi H, Miyasaka M, Koiwai T, Tokunaga S, Hora K, Sato K, Yoshie T, Shioya H, Furuta S. Pharmacokinetics of temocapril and enalapril in patients with various degrees of renal insufficiency. Clin Pharmacokinet. 1993 May;24(5):421-7. View Source
